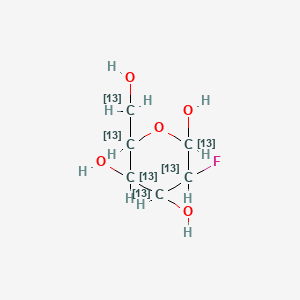
2-Deoxy-2-fluoro-D-glucose-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Deoxy-2-fluoro-D-glucose-13C6 is a glucose analog where the hydroxyl group at the C-2 position is replaced by a fluorine atom, and all six carbon atoms are labeled with the carbon-13 isotope. This compound is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-fluoro-D-glucose-13C6 typically involves the fluorination of a glucose derivative. One common method is the direct fluorination of 3,4,6-tri-O-acetyl-D-glucal, followed by hydrolysis to yield the desired compound . The reaction conditions often involve the use of molecular fluorine or other fluorinating agents under controlled conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to maintain high purity and yield. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-Deoxy-2-fluoro-D-glucose-13C6 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of the fluorine atom may influence the reactivity.
Common Reagents and Conditions
Fluorinating Agents: Molecular fluorine, diethylaminosulfur trifluoride (DAST), and other fluorinating reagents are commonly used.
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other oxidizing agents can be employed.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.
科学的研究の応用
2-Deoxy-2-fluoro-D-glucose-13C6 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and as a precursor in the synthesis of other fluorinated compounds.
Biology: Employed in studies of glucose metabolism and cellular uptake due to its structural similarity to glucose.
作用機序
The mechanism of action of 2-Deoxy-2-fluoro-D-glucose-13C6 involves its uptake by cells through glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to form 2-deoxy-2-fluoro-D-glucose-6-phosphate. This phosphorylated form cannot undergo further glycolysis, leading to its accumulation within the cell. This property is particularly useful in imaging techniques like PET, where the accumulation of the compound in tissues can be visualized .
類似化合物との比較
Similar Compounds
2-Deoxy-D-glucose: A glucose analog where the hydroxyl group at the C-2 position is replaced by a hydrogen atom.
2-Fluoro-2-deoxy-D-glucose: Similar to 2-Deoxy-2-fluoro-D-glucose-13C6 but without the carbon-13 labeling.
2-Deoxy-2-fluoro-D-glucose-18F: A radiolabeled version used in PET imaging with fluorine-18 isotope.
Uniqueness
This compound is unique due to its carbon-13 labeling, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other isotopic labeling experiments. This labeling allows for precise tracking and quantification in metabolic studies and enhances its utility in various research applications .
特性
分子式 |
C6H11FO5 |
|---|---|
分子量 |
188.10 g/mol |
IUPAC名 |
3-fluoro-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChIキー |
ZCXUVYAZINUVJD-IDEBNGHGSA-N |
異性体SMILES |
[13CH2]([13CH]1[13CH]([13CH]([13CH]([13CH](O1)O)F)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


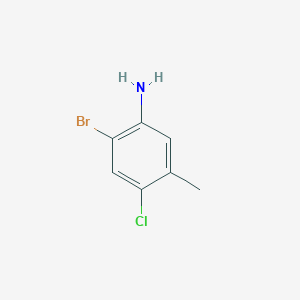
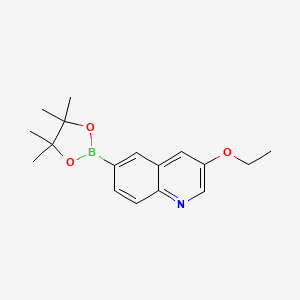

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)
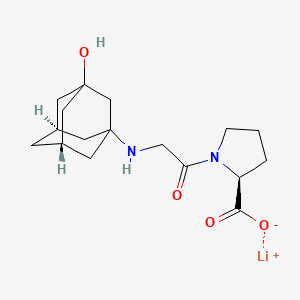
![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)
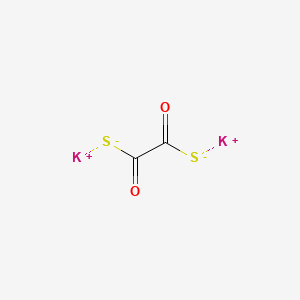
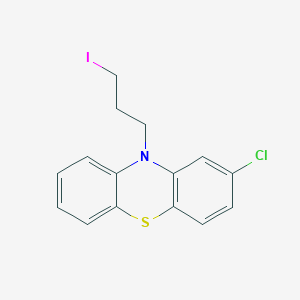

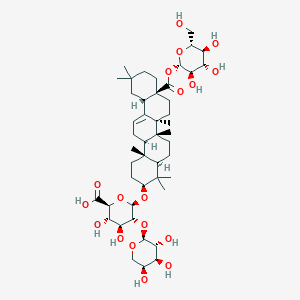
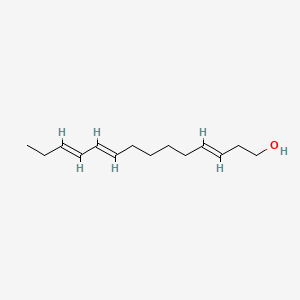
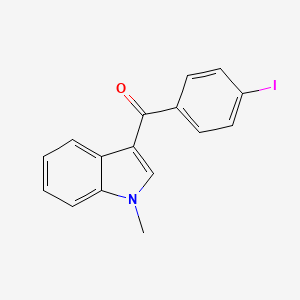
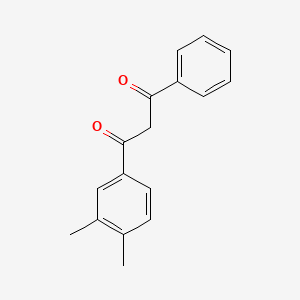
![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)
